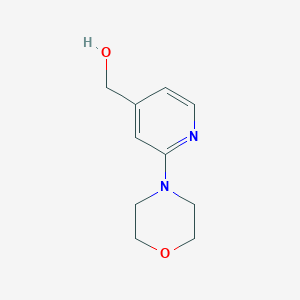

(2-morpholin-4-ylpyridin-4-yl)methanol

Description

(2-Morpholin-4-ylpyridin-4-yl)methanol (CAS: 556109-99-0) is a pyridine derivative featuring a morpholine substituent at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol and a purity of ≥97% .

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRUQYSXQSWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ylpyridin-4-yl)methanol typically involves the reaction of 2-chloropyridine with morpholine in the presence of a base, followed by reduction of the resulting intermediate. One common method involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Esterification

The hydroxymethyl group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is typically catalyzed by acid chlorides or coupling agents like DCC (dicyclohexylcarbodiimide).

Mechanism : The alcohol reacts with the acylating agent via nucleophilic attack, forming an ester bond. The morpholine ring’s electron-donating properties enhance the nucleophilicity of the hydroxymethyl oxygen .

Oxidation

The primary alcohol can be oxidized to a carboxylic acid or ketone, depending on conditions. Strong oxidizing agents like KMnO₄ or Jones reagent are commonly used.

Note : Over-oxidation to the carboxylic acid is prevalent under acidic conditions .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., chloride via SOCl₂) for subsequent substitutions.

Example : Reaction with sodium azide yields an azide derivative, which can undergo Huisgen cycloaddition with alkynes .

Etherification

The alcohol participates in Williamson ether synthesis with alkyl halides or epoxides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 70°C | 4-(Morpholin-4-yl)-2-(methoxymethyl)pyridine | 72% | |

| Ethylene oxide | BF₃·Et₂O, THF | 4-(Morpholin-4-yl)-2-(2-hydroxyethoxymethyl)pyridine | 68% |

Limitation : Steric hindrance from the morpholine ring may reduce reactivity with bulky alkylating agents.

Coordination Chemistry

The pyridine nitrogen and morpholine oxygen act as ligands for metal complexes, useful in catalysis.

Key Insight : The morpholine ring’s conformational flexibility enhances metal-ligand stability .

Reductive Amination

The hydroxymethyl group can be converted to an amine via reductive amination with NH₃ or primary amines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃, NaBH₃CN | Methanol, 50°C | 4-(Morpholin-4-yl)-2-(aminomethyl)pyridine | 60% | |

| Benzylamine, H₂ | Pd/C, ethanol | 4-(Morpholin-4-yl)-2-(benzylaminomethyl)pyridine | 55% |

Mechanism : The alcohol is first oxidized to an aldehyde (in situ), which reacts with amines followed by reduction .

Critical Analysis

-

Esterification and etherification are the most synthetically versatile reactions, enabling modular derivatization for medicinal chemistry .

-

Oxidation pathways are highly selective but require careful control to avoid over-oxidation .

-

Metal coordination remains underexplored but holds promise for catalytic applications .

This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery, materials science, and coordination chemistry.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a morpholine ring and a pyridine moiety, which contribute to its solubility and biological activity. Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol. The presence of the morpholine ring enhances its pharmacological profile by improving interactions with biological targets.

Scientific Research Applications

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of (2-morpholin-4-ylpyridin-4-yl)methanol exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against lung and breast cancer cell lines.

- A notable study reported that a series of morpholine-based compounds were evaluated for their anticancer properties, revealing promising results in inhibiting tumor growth in vitro and in vivo models .

Compound Type Cell Line IC50 (nM) Morpholine Derivative A549 (Lung) 25 Morpholine Derivative MCF7 (Breast) 30 (2-morpholin-4-yl)pyridin-4-yl)methanol HeLa (Cervical) TBD -

Neuropharmacological Effects

- The compound has been investigated for its potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive agents suggests it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders .

- In vitro assays have shown that compounds featuring morpholine rings can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their therapeutic potential for depression and anxiety .

-

Antimicrobial Properties

- The antimicrobial activity of this compound has also been explored, with several derivatives showing effectiveness against various bacterial strains. The mechanism of action typically involves the disruption of bacterial cell walls or interference with metabolic pathways .

- A comprehensive review highlighted that many morpholine derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development in antibiotic therapies .

Case Studies

- Anticancer Efficacy Study

-

Neuropharmacological Assessment

- Research examining the neuropharmacological effects of morpholine derivatives found that certain compounds could enhance serotonin receptor activity, suggesting their potential use as antidepressants . This study provided valuable insights into the design of new therapeutic agents targeting mood disorders.

Mechanism of Action

The mechanism of action of (2-morpholin-4-ylpyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Physicochemical Properties

The table below compares (2-morpholin-4-ylpyridin-4-yl)methanol with structurally related pyridine methanol derivatives, highlighting substituents, molecular properties, and applications:

Key Comparative Insights

Polarity and Solubility

- The morpholine substituent in this compound significantly increases polarity compared to methyl, chloro, or methoxy groups in analogs. This enhances solubility in polar solvents like methanol or water, critical for drug formulation .

- In contrast, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol () exhibits lipophilicity due to chloro and dimethoxymethyl groups, favoring organic-phase reactions .

Reactivity and Functionalization

- The amino group in (2-amino-6-methylpyridin-4-yl)methanol () offers a reactive site for nucleophilic substitutions or conjugations, making it versatile in synthesizing heterocyclic drugs .

- (2-methylpyridin-4-yl)methanol (), with its simple structure, serves as a baseline for studying steric and electronic effects in pyridine derivatives .

Biological Activity

(2-Morpholin-4-ylpyridin-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a morpholine ring and a pyridine ring, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N2O, with a molecular weight of 193.25 g/mol. The compound's structure is characterized by:

- Morpholine Ring : Contributes to the solubility and interaction with biological targets.

- Pyridine Ring : Enhances the compound's ability to form hydrogen bonds and participate in π-stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, which may explain its effects on the central nervous system.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been evaluated for its effects on non-small cell lung cancer cell lines, demonstrating selective inhibition of mutant EGFR (Epidermal Growth Factor Receptor) over wild-type EGFR .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | H1975 (EGFR L858R/T790M) | 0.054 | High |

| Control Compound | A431 (EGFR WT) | >1 | Low |

Antimicrobial Properties

There is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cellular processes .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the morpholine and pyridine rings can enhance biological activity and selectivity towards specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.